2-Chlorothieno[2,3-c]pyridine
Overview
Description
2-Chlorothieno[2,3-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom attached to the second position of the thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene-3-carboxylate with formic acid, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often involve heating the mixture to facilitate the cyclization and chlorination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyridines with functional groups such as amines, ethers, or thiols.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
2-Chlorothieno[2,3-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the fused ring system allow it to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Chlorothieno[3,2-c]pyridine: Similar structure but with the chlorine atom at a different position.
2-Chloropyridine: Lacks the thiophene ring but has a similar pyridine ring with a chlorine atom.
Uniqueness
2-Chlorothieno[2,3-c]pyridine is unique due to its specific fused ring system and the position of the chlorine atom, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-chlorothieno[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYKXPKQWDJNAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461544 | |
Record name | 2-Chlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756477-32-4 | |
Record name | 2-Chlorothieno[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.